

In-Depth Technical Guide: SKF 82958 Binding Affinity and Efficacy

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Compound of Interest

Compound Name: Skf 82958

Cat. No.: B1669153

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Introduction

SKF 82958 is a potent and selective full agonist for the dopamine D1 receptor, a G protein-coupled receptor critically involved in various physiological and pathological processes in the central nervous system.^[1] Its high efficacy and selectivity have established it as a valuable pharmacological tool for investigating the roles of the D1 receptor in motor control, reward, and cognition. This technical guide provides a comprehensive overview of the binding affinity and functional efficacy of **SKF 82958**, including detailed experimental protocols and visualization of its primary signaling pathway.

Data Presentation

Binding Affinity of SKF 82958

The following table summarizes the binding affinity of **SKF 82958** for dopamine receptor subtypes. The data are presented as $K_{0.5}$ values, which represent the concentration of the ligand required to occupy 50% of the receptors.

Receptor Subtype	Binding Affinity ($K_{0.5}$ in nM)
Dopamine D1	4
Dopamine D2	73

Data sourced from MedchemExpress.[1]

Functional Efficacy of SKF 82958

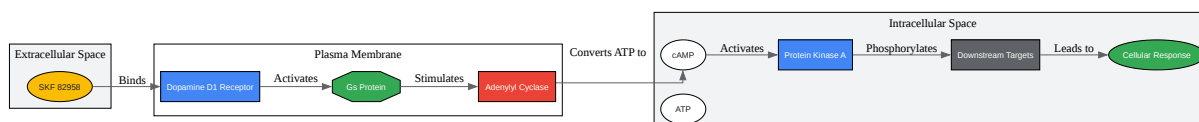
The functional efficacy of **SKF 82958** is primarily characterized by its ability to stimulate adenylyl cyclase upon binding to the D1 receptor. The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response.

Functional Assay	Efficacy (EC ₅₀ in nM)
Adenylyl Cyclase Activation (in rat striatal membranes)	491

Data sourced from MedchemExpress.[1]

Signaling Pathway

SKF 82958, as a dopamine D1 receptor agonist, primarily exerts its effects through the canonical G α s-adenylyl cyclase signaling pathway. Upon binding to the D1 receptor, it induces a conformational change that leads to the activation of the heterotrimeric G protein, Gs. The activated G α s subunit then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of neuronal activity. While this is the principal pathway, some evidence suggests that D1-like receptor agonists may also, under certain conditions, couple to G α q and stimulate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2]



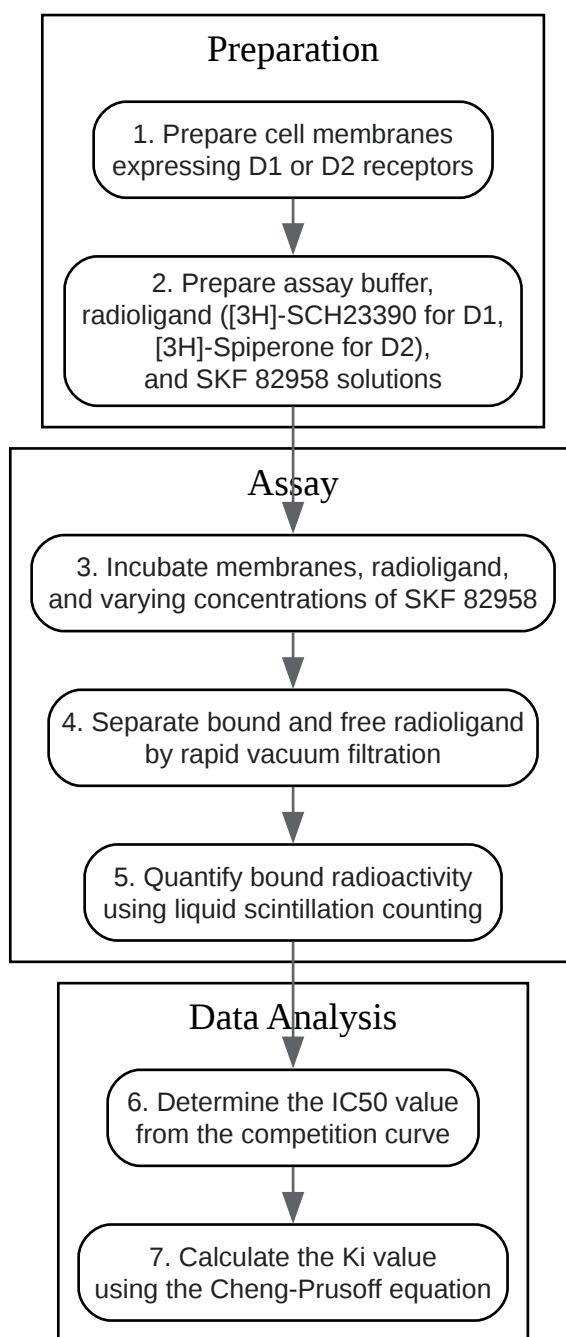
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Canonical D1 Receptor Signaling Pathway of **SKF 82958**.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a competitive binding assay to determine the affinity of **SKF 82958** for dopamine D1 and D2 receptors.



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Workflow for Radioligand Binding Assay.

Materials:

- Cell membranes expressing the dopamine receptor of interest (D1 or D2).

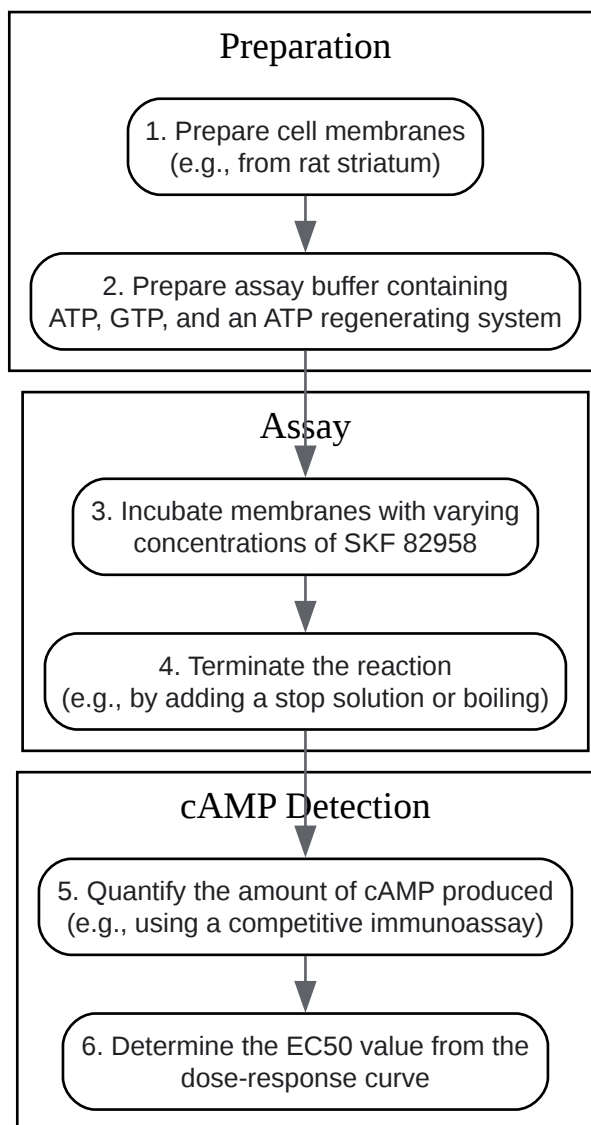
- Radioligand: [^3H]-SCH23390 for D1 receptors or [^3H]-Spiperone for D2 receptors.
- Unlabeled **SKF 82958**.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , and 1 mM MgCl_2).
- Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.

Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of unlabeled **SKF 82958**.
- Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **SKF 82958** concentration to generate a competition curve. Determine the IC_{50} value (the concentration of **SKF 82958** that inhibits 50% of the specific radioligand binding). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Adenylyl Cyclase Activation Assay

This protocol describes a method to measure the ability of **SKF 82958** to stimulate the production of cyclic AMP (cAMP) in cell membranes.



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Workflow for Adenylyl Cyclase Activation Assay.

Materials:

- Cell membranes (e.g., from rat striatum).
- **SKF 82958**.

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM ATP, 10 μ M GTP, 5 mM MgCl₂, 0.2 mM EGTA, and an ATP regenerating system like creatine phosphate and creatine kinase).
- Stop Solution (e.g., 0.1 M HCl).
- cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

- Incubation: Pre-incubate the cell membranes with varying concentrations of **SKF 82958** in the assay buffer.
- Initiation: Start the enzymatic reaction by adding ATP.
- Reaction: Incubate the mixture at 30°C for a specified time (e.g., 10-15 minutes).
- Termination: Stop the reaction by adding a stop solution or by heating the samples.
- cAMP Quantification: Measure the amount of cAMP produced using a commercially available detection kit according to the manufacturer's instructions.
- Data Analysis: Plot the amount of cAMP produced against the logarithm of the **SKF 82958** concentration to generate a dose-response curve. Determine the EC₅₀ value, which is the concentration of **SKF 82958** that produces 50% of the maximal adenylyl cyclase stimulation.

Conclusion

SKF 82958 is a well-characterized, potent, and selective full agonist of the dopamine D1 receptor. Its primary mechanism of action involves the activation of the G α s-adenylyl cyclase signaling pathway, leading to the production of cAMP. The provided data and experimental protocols offer a solid foundation for researchers utilizing **SKF 82958** to investigate the multifaceted roles of the D1 receptor in health and disease. Further characterization of its binding to other dopamine receptor subtypes and potential off-target effects will continue to refine our understanding of this important pharmacological tool.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The dopamine-1 agonist, SKF 82526, stimulates phospholipase-C activity independent of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
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